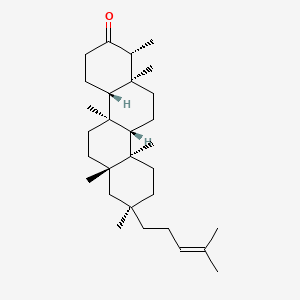
Shionone
Descripción general
Descripción
Shionone is a triterpenoid and the primary constituent of an ancient Chinese medicine named Radix Asteris . It is the major triterpenoid isolated from Aster tataricus and has anti-tussive, anti-inflammatory activities . Shionone possesses a unique six-membered tetracyclic skeleton and 3-oxo-4-monomethyl structure .
Molecular Structure Analysis
Shionone possesses a unique six-membered tetracyclic skeleton and 3-oxo-4-monomethyl structure . It is a major triterpenoid isolated from Aster tataricus .Physical And Chemical Properties Analysis
Shionone is a triterpenoid with a molecular weight of 426.72 and a molecular formula of C30H50O .Aplicaciones Científicas De Investigación
Anti-Inflammatory Agent
Shionone has been identified as a potential anti-inflammatory phytochemical . It targets important molecular markers such as TNF-α, STAT3, NLRP3, and NF-κB, which are associated with inflammation . This anti-inflammatory activity is considered an important property that contributes to the positive health outcomes of Shionone .
Treatment for Interstitial Cystitis
Shionone has shown potential in treating interstitial cystitis, a chronic condition causing bladder pain and urinary symptoms . The anti-inflammatory properties of Shionone may play a key role in managing this condition .
Treatment for Colitis
Shionone has been found to relieve ulcerative colitis by regulating the p38 MAPK/NF-κB pathway . It enhances the proliferative activity of lipopolysaccharide-induced Caco-2 cells, decreases lactate dehydrogenase activity, reduces apoptosis, and suppresses the secretion of inflammatory factors .
Potential Cancer Treatment
Shionone has emerged as an attractive candidate against cancer . It targets important molecular markers such as TNF-α, STAT3, NLRP3, and NF-κB, which are associated with cancer .
Treatment for Parkinson’s Disease
Shionone has shown potential in treating Parkinson’s disease . The anti-inflammatory properties of Shionone may play a key role in managing this neurodegenerative disorder .
Treatment for Urinary Tract Infections
Shionone has been found effective against urinary tract infections . Its anti-inflammatory properties and effects on molecular targets may contribute to its effectiveness .
Organ Protection
Shionone has been found to have a protective effect on multiple organs, including the colon, kidneys, lungs, brain, and bladder . This could be attributed to its anti-inflammatory properties and its effects on molecular targets .
Treatment for Pneumonia
Shionone has shown significant potential in attenuating the pathological damage caused by S. pneumoniae and the associated inflammatory response in mice . It may inhibit pneumolysin and reduce inflammation, which could be the main reason behind the protective effect of Shionone on lungs and lung cell lines against pneumolysin and LPS .
These applications highlight the therapeutic potential of Shionone. However, more research is needed to fully understand its mechanisms and to develop it as a therapeutic and/or supplement .
Mecanismo De Acción
Shionone is a triterpenoid, the primary constituent of an important ancient Chinese medicine named Radix Asteris . It has emerged as an attractive candidate against different diseases, including interstitial cystitis, colitis, cancer, Parkinson’s disease, and urinary tract infections .
Target of Action
Shionone targets important molecular markers such as TNF-α, STAT3, NLRP3, and NF-κB . These targets play a crucial role in various diseases, suggesting the potential of Shionone against other diseases associated with these targets .
Mode of Action
Shionone interacts with its targets, leading to a decrease in the expression of certain proteins and a change in the ratio of others. For instance, it affects the p38 mitogen-activated protein kinase (MAPK)/nuclear factor-kappa B (NF-κB) signaling pathway by decreasing the expression levels of p-p38 and p-p65 proteins and decreasing the ratio of p-p38/p38 and p-p65/p65 .
Biochemical Pathways
Shionone impacts the p38 MAPK/NF-κB signaling pathway . This pathway plays a pivotal role in inflammation and apoptosis. Shionone’s action on this pathway leads to a decrease in oxidative stress and inflammation in macrophages affected by silica . It also prevents the conversion of fibroblasts into myofibroblasts prompted by TGF-β .
Pharmacokinetics
Pharmacokinetic studies support the therapeutic potential of Shionone . .
Result of Action
Shionone has a protective effect on multiple organs, including the colon, kidneys, lungs, brain, and bladder . It enhances the proliferative activity of lipopolysaccharide-induced Caco-2 cells, decreases lactate dehydrogenase activity, and reduces apoptosis . It also suppresses the secretion of inflammatory factors .
Safety and Hazards
Direcciones Futuras
Shionone has emerged as an attractive candidate against different diseases, including interstitial cystitis, colitis, cancer, Parkinson’s disease, and urinary tract infections . It has been found to have a protective effect on multiple organs, including the colon, kidneys, lungs, brain, and bladder . Future research could focus on the development of Shionone as a therapeutic and/or supplement .
Propiedades
IUPAC Name |
(1R,4aS,4bS,6aS,8R,10aR,10bS,12aS)-1,4b,6a,8,10a,12a-hexamethyl-8-(4-methylpent-3-enyl)-1,3,4,4a,5,6,7,9,10,10b,11,12-dodecahydrochrysen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O/c1-21(2)10-9-14-26(4)16-19-30(8)25-13-15-28(6)22(3)23(31)11-12-24(28)29(25,7)18-17-27(30,5)20-26/h10,22,24-25H,9,11-20H2,1-8H3/t22-,24+,25-,26+,27-,28+,29-,30+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXPXUNQUXCHJLL-LZQQOHPBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)CCC2C1(CCC3C2(CCC4(C3(CCC(C4)(C)CCC=C(C)C)C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)CC[C@@H]2[C@@]1(CC[C@H]3[C@]2(CC[C@@]4([C@@]3(CC[C@@](C4)(C)CCC=C(C)C)C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Shionone | |
CAS RN |
10376-48-4 | |
| Record name | Shionone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10376-48-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Shionone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010376484 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SHIONONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BT0AMD31UB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




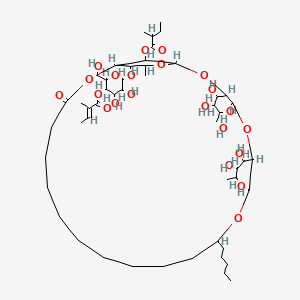
![(8-Methyl-3-methylidene-4,14-dioxo-5,9,15-trioxatetracyclo[11.2.1.02,6.08,10]hexadec-13(16)-en-12-yl) acetate](/img/structure/B1680890.png)
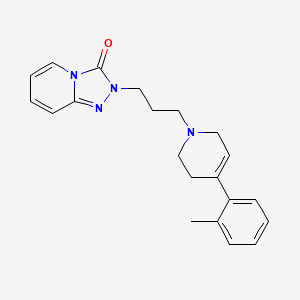

![N-[(1S)-1-[4-[[4-Methoxy-2-[(4-methoxyphenyl)sulfonyl]phenyl]sulfonyl]phenyl]ethyl]methanesulfonamide](/img/structure/B1680896.png)
![(5R,6R)-3-(2-aminoethylsulfanyl)-6-[(1R)-1-hydroxyethyl]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1680897.png)

![(1R,6R,10R,12R,19R,20S,21R)-21-(Dimethylamino)-16,20-dihydroxy-12,19-dimethyl-7,11,23-trioxahexacyclo[17.3.1.02,18.03,15.05,13.06,10]tricosa-2,5(13),15,17-tetraene-4,8,14-trione](/img/structure/B1680901.png)
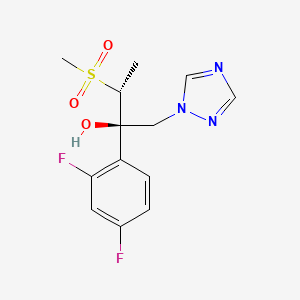
![10-(3-Chlorophenyl)-6,8,9,10-tetrahydrobenzo[b][1,8]naphthyridin-5(7h)-one](/img/structure/B1680905.png)
![1-(4-{13-Chloro-4-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(15),3,5,7,11,13-hexaen-2-yl}piperazin-1-yl)ethan-1-one](/img/structure/B1680906.png)
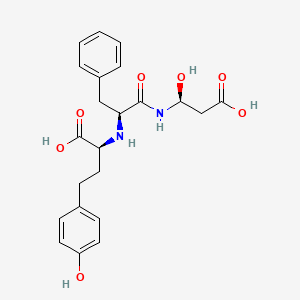
![4-[4-[4-[4-[[(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-pentan-3-yl-1,2,4-triazol-3-one](/img/structure/B1680909.png)